3-Chloro-N-methylisoquinolin-5-amine
Overview
Description
3-Chloro-N-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methylisoquinolin-5-amine typically involves the chlorination of N-methylisoquinolin-5-amine. One common method includes the reaction of N-methylisoquinolin-5-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position of the isoquinoline ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methylisoquinolin-5-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
3-Chloro-N-methylisoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methylisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 3-position and the methyl group on the nitrogen atom play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinoline: Lacks the N-methyl group, which affects its reactivity and binding properties.
N-methylisoquinolin-5-amine: Lacks the chlorine atom, which influences its chemical behavior and applications.
3-Bromo-N-methylisoquinolin-5-amine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-N-methylisoquinolin-5-amine is unique due to the presence of both the chlorine atom and the N-methyl group, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-methylisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-6-13-10(11)5-8(7)9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISTRZUDGVTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282589 | |
Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-61-5 | |
Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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